7-Methylisoquinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
7-methylisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-9-5-11(6-12)13-7-10(9)4-8/h2-5,7H,1H3 |
InChI Key |
AIJQDSGTTOXRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(C=C2C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 7-Methylisoquinoline-3-carbonitrile
General Synthetic Strategy
The synthesis of this compound generally involves multi-step organic reactions starting from suitably substituted isoquinoline precursors or related aromatic amines. Key steps often include:
- Formation of the isoquinoline core.
- Introduction of the carbonitrile group at the 3-position.
- Selective methylation at the 7-position.
- Purification and characterization.
The synthetic approach is typically designed to optimize yield, regioselectivity, and purity.
Synthetic Routes from Isoquinoline Derivatives
One common approach involves the use of substituted anilines and cyanoacetate derivatives to build the quinoline or isoquinoline ring system, followed by functional group transformations.
Example from Patent US20030212276A1 (2003):
- Step 1: Condensation of 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100-110°C for 4.5 hours to form an intermediate quinolinecarboxylate.
- Step 2: Isolation of the solid intermediate by filtration and washing with hexane.
- Step 3: Cyclization by heating the intermediate in a 3:1 mixture of diphenyl ether:biphenyl at reflux.
- Step 4: Purification by flash column chromatography using ethyl acetate/hexane gradients to obtain quinolinecarbonitrile derivatives.
- Step 5: Further functionalization, such as chlorination using phosphorus oxychloride at 105°C to introduce chloro substituents.
- Step 6: Final purification by chromatography and recrystallization to yield substituted quinolinecarbonitriles with high purity and defined melting points (e.g., 165-179°C range).
While this example is for quinolinecarbonitriles, analogous methods apply to isoquinoline derivatives by adjusting substituents and reaction conditions.
Preparation from Isoquinoline Precursors
According to EvitaChem, this compound can be synthesized from readily available isoquinoline derivatives by:
- Utilizing isoquinoline as the core structure.
- Introducing the methyl group at the 7-position through electrophilic substitution or directed metallation.
- Installing the carbonitrile group at the 3-position by nucleophilic substitution or cyanation reactions.
- Employing reaction monitoring techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy to confirm product structure and purity.
- Controlling reaction parameters like temperature, solvent, and time to maximize yield and selectivity.
Related Quinoline Carbonitrile Preparations Informing Isoquinoline Synthesis
Though direct methods for this compound are sparse, related quinoline carbonitrile syntheses provide valuable insights:
- Use of substituted anilines and cyanoacetates to form quinolinecarbonitriles.
- Cyclization under high-temperature reflux in high-boiling solvents.
- Functional group interconversions using reagents like phosphorus oxychloride.
- Purification by chromatographic techniques and recrystallization to achieve high purity.
Comparative Data Table of Preparation Methods
| Preparation Step | Method Description | Reaction Conditions | Purification Techniques | Yield/Purity Indicators |
|---|---|---|---|---|
| Condensation of substituted aniline and cyanoacetate | Heating in toluene at 100-110°C for several hours to form intermediate quinolinecarboxylate | 100-110°C, 4.5 h | Filtration, washing with hexane | Solid intermediate isolated |
| Cyclization | Reflux in diphenyl ether:biphenyl mixture | Reflux temperature (~250-300°C) | Flash column chromatography | Pure quinolinecarbonitrile obtained |
| Chlorination | Reaction with phosphorus oxychloride at 105°C | 105°C, 45 min | Chromatography, recrystallization | Yellow solid, mp 177-179°C |
| Methylation (7-position) | Electrophilic substitution or directed metallation (literature inferred) | Varies; controlled temperature | Chromatography | Selective methylation confirmed |
| Cyanation (3-position) | Introduction of nitrile group via nucleophilic substitution or cyanation | Controlled conditions, solvent-dependent | NMR, GC-MS, IR for confirmation | High purity product |
Chemical Reactions Analysis
Types of Reactions: 7-Methylisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
7-Methylisoquinoline-3-carbonitrile has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The nature and position of substituents on the isoquinoline core significantly influence physical properties such as melting point, solubility, and spectroscopic characteristics. Below is a comparative analysis of key derivatives:
Table 1: Substituent Impact on Physical Properties
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro group in 4-hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile significantly increases polarity and may reduce solubility in nonpolar solvents compared to the methyl-substituted derivative .
- Hydrogen Bonding: Amino and hydroxy groups (e.g., in 6-amino-... and 4-hydroxy-... derivatives) enhance water solubility and intermolecular interactions, as evidenced by higher melting points .
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural elucidation.
Table 2: NMR and IR Spectral Features
Key Observations:
- The cyano group (-CN) consistently appears at ~2185 cm⁻¹ in IR spectra across derivatives .
- In ¹H NMR, methyl groups in position 7 (e.g., δ 2.65 ppm in ethyl esters) are deshielded compared to aliphatic methyl groups (δ 1.07 ppm in fused-ring systems) due to aromatic ring current effects .
- Methoxy groups (-OCH₃) in 6-amino-... derivatives show distinct ¹³C NMR signals at ~56 ppm .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 7-Methylisoquinoline-3-carbonitrile, and how is structural purity ensured?
- Methodology : A widely used approach involves cyclocondensation reactions with nitrile-containing precursors. For example, analogous compounds like 4-Hydroxy-7-methoxy-6-methylquinoline-3-carbonitrile are synthesized by reacting amino-hydroxyquinoline derivatives with malononitrile in the presence of acid catalysts (e.g., acetic acid) under reflux conditions . Structural validation relies on Nuclear Magnetic Resonance (NMR) for functional group identification and Mass Spectrometry (MS) for molecular weight confirmation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) .
Q. How do substituents on the isoquinoline core influence the compound’s reactivity?
- Methodology : Substituents like methyl groups (e.g., at the 7-position) and nitrile moieties (at the 3-position) modulate electronic and steric effects. For instance, the methyl group enhances lipophilicity, while the nitrile group enables nucleophilic substitutions. Comparative studies using density functional theory (DFT) and spectroscopic data (e.g., IR for bond vibrations) can quantify these effects .
Q. What are typical applications of this compound in organic synthesis?
- Methodology : The compound serves as a scaffold for synthesizing bioactive molecules. Similar carbonitriles, such as 7-Chloroisoquinoline-3-carboxylic acid, are used to generate derivatives via oxidation, reduction, or substitution reactions (e.g., converting nitriles to amines or carboxylic acids) . Reaction optimization involves monitoring intermediates with thin-layer chromatography (TLC) and adjusting catalysts (e.g., Pd/C for hydrogenation) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound derivatives?
- Methodology : Multi-step routes, such as those for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile, require precise control of reaction parameters. For example:
- Catalyst screening : Evaluate palladium complexes or organocatalysts for cross-coupling steps.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitrile stability.
- In situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation .
Q. How do researchers resolve contradictions in reported bioactivity data for isoquinoline carbonitriles?
- Methodology : Discrepancies in antimicrobial or anticancer activity may arise from assay variability (e.g., cell line differences) or impurity profiles. Strategies include:
- Comparative bioassays : Test compounds under standardized conditions (e.g., MIC assays with E. coli ATCC 25922).
- Metabolite profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .
Q. What advanced techniques are used to study interactions between this compound and biological targets?
- Methodology : For enzyme or receptor binding studies:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., kon/koff rates).
- X-ray crystallography : Resolves 3D structures of compound-protein complexes.
- Molecular docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis experiments .
Q. How can computational methods enhance the design of this compound analogs?
- Methodology :
- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data to prioritize analogs.
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration).
- Retrosynthetic analysis : Platforms like Synthia propose feasible synthetic routes for novel derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
